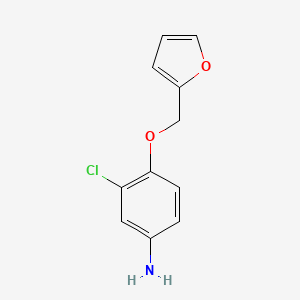
3-Chloro-4-(furan-2-ylmethoxy)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(furan-2-ylmethoxy)aniline is an organic compound with the molecular formula C11H10ClNO2 and a molecular weight of 223.66 g/mol It is characterized by the presence of a chloro group, a furan ring, and an aniline moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(furan-2-ylmethoxy)aniline typically involves the reaction of 3-chloro-4-nitroaniline with furan-2-carbaldehyde in the presence of a reducing agent. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Common solvents used include ethanol or methanol, and catalysts such as palladium on carbon may be employed for the reduction step .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: The nitro group in the precursor can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
科学研究应用
3-Chloro-4-(furan-2-ylmethoxy)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-4-(furan-2-ylmethoxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chloro and furan groups can influence its binding affinity and specificity towards these targets .
相似化合物的比较
3-Chloro-4-methoxyaniline: Similar structure but lacks the furan ring.
4-(Furan-2-ylmethoxy)aniline: Similar structure but lacks the chloro group.
3-Chloroaniline: Lacks both the furan ring and the methoxy group.
Uniqueness: 3-Chloro-4-(furan-2-ylmethoxy)aniline is unique due to the combination of the chloro group, furan ring, and aniline moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
生物活性
3-Chloro-4-(furan-2-ylmethoxy)aniline is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chloro group, a furan moiety, and an aniline base, which contribute to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in target organisms. For instance, it may interact with cholinesterases, impacting neurotransmitter levels and potentially exhibiting neuroprotective effects.
- Antioxidant Activity : Preliminary studies suggest that this compound may function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Properties : Some studies have indicated potential antimicrobial activity against various pathogens, although further investigation is required to establish efficacy and mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of cholinesterase activity | |
| Antioxidant | Scavenging of free radicals | |
| Antimicrobial | Activity against bacterial strains |
Case Studies
Several case studies have explored the biological activity of this compound:
- Neuroprotective Effects : A study investigated the compound's ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. Results indicated significant protection at micromolar concentrations, suggesting potential use in neurodegenerative diseases.
- Antimicrobial Efficacy : In vitro tests against Staphylococcus aureus and Escherichia coli demonstrated that this compound exhibited inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Enzymatic Interaction : Research focused on the interaction between the compound and acetylcholinesterase revealed non-competitive inhibition, indicating a promising avenue for treating conditions like Alzheimer's disease.
Research Findings
Recent research has provided insights into the pharmacological profile of this compound:
- Pharmacokinetics : Studies suggest favorable absorption characteristics and moderate bioavailability.
- Toxicology : Toxicological assessments indicate low acute toxicity levels in animal models, supporting its potential for therapeutic use.
属性
IUPAC Name |
3-chloro-4-(furan-2-ylmethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c12-10-6-8(13)3-4-11(10)15-7-9-2-1-5-14-9/h1-6H,7,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKBBTZVVAZTOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)COC2=C(C=C(C=C2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














